molecular formula C5H8F3NO B13457161 (3S)-3-(Trifluoromethoxy)pyrrolidine

(3S)-3-(Trifluoromethoxy)pyrrolidine

Cat. No.: B13457161
M. Wt: 155.12 g/mol
InChI Key: LMXDVHWGZYGKNK-BYPYZUCNSA-N
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Description

(3S)-3-(Trifluoromethoxy)pyrrolidine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Trifluoromethoxy)pyrrolidine typically involves the introduction of the trifluoromethoxy group into the pyrrolidine ring. One common method includes the use of trifluoromethylation reagents under specific reaction conditions. For instance, the Shanghai Institute of Pharmaceutical Industry developed a synthetic method involving a central tandem Tsuji–Trost reaction and Heck coupling .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical synthesis techniques. These methods are optimized for yield and purity, ensuring that the compound meets the necessary standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethoxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

(3S)-3-(Trifluoromethoxy)pyrrolidine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-3-(Trifluoromethoxy)pyrrolidine include other pyrrolidine derivatives with different substituents, such as:

Properties

Molecular Formula

C5H8F3NO

Molecular Weight

155.12 g/mol

IUPAC Name

(3S)-3-(trifluoromethoxy)pyrrolidine

InChI

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1

InChI Key

LMXDVHWGZYGKNK-BYPYZUCNSA-N

Isomeric SMILES

C1CNC[C@H]1OC(F)(F)F

Canonical SMILES

C1CNCC1OC(F)(F)F

Origin of Product

United States

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